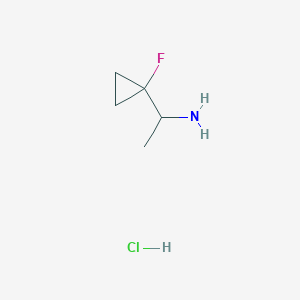

1-(1-Fluorocyclopropyl)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

1-(1-fluorocyclopropyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c1-4(7)5(6)2-3-5;/h4H,2-3,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACPINREWHADSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CC1)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824071-12-6 | |

| Record name | 1-(1-fluorocyclopropyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(1-Fluorocyclopropyl)ethan-1-amine hydrochloride typically involves the following steps:

Fluorination: The selective introduction of a fluorine atom to the cyclopropyl ring.

Amination: The conversion of the intermediate to an ethanamine derivative.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to improve yield and purity.

Chemical Reactions Analysis

1-(1-Fluorocyclopropyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions may yield simpler amine derivatives.

Substitution: The fluorine atom or the amine group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Fluorocyclopropyl)ethan-1-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Fluorocyclopropyl)ethan-1-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(1-Fluorocyclopropyl)ethan-1-amine hydrochloride with structurally related ethan-1-amine hydrochlorides, focusing on substituents, physicochemical properties, and applications.

Table 1: Key Structural and Functional Comparisons

Key Analysis:

Substituent Effects on Physicochemical Properties

- Fluorine vs. Methoxy Groups : Fluorination (as in the target compound) increases electronegativity and stability compared to methoxy-substituted analogs (e.g., [1-(Methoxymethyl)cyclopropyl]amine HCl). This may reduce oxidative metabolism, extending half-life .

- Cyclopropane vs. Aromatic Rings : Cyclopropane’s ring strain and rigidity (target compound) contrast with aromatic systems (e.g., 1-(2,3-Difluorophenyl)ethan-1-amine HCl), which offer π-π stacking for receptor binding but higher molecular weight .

Biological Activity and Applications

- CNS Targets : Fluorinated cyclopropylamines are explored for neuroactive profiles due to blood-brain barrier penetration (e.g., 1-(2,3-Difluorophenyl)ethan-1-amine HCl) .

- Enzyme Inhibition : Heterocyclic substituents (e.g., oxadiazole in ) enhance binding to catalytic sites in kinases or proteases.

Safety and Handling

- Hydrochloride salts generally exhibit similar hazards (e.g., H315/H319 skin/eye irritation) . Fluorinated compounds may require specialized disposal due to environmental persistence.

Biological Activity

1-(1-Fluorocyclopropyl)ethan-1-amine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C₅H₈ClFN. The presence of the fluorocyclopropyl group contributes to its lipophilicity and metabolic stability, which are critical factors for pharmacological efficacy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The cyclopropyl ring enhances binding affinity to certain receptors, potentially influencing neurotransmitter systems. Here are some key mechanisms:

- Receptor Binding : The compound may interact with serotonin and norepinephrine receptors, similar to other amine-based compounds, which could suggest antidepressant or anxiolytic properties.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways, disrupting normal physiological functions.

Biological Activities

Research indicates several potential biological activities associated with this compound:

- Antidepressant Effects : Preliminary studies suggest that it may modulate mood by influencing serotonin pathways.

- Neuroprotective Properties : Its structural characteristics might confer protective effects against neurodegenerative disorders.

- Antimicrobial Activity : Some studies have hinted at possible antimicrobial effects, although more research is needed to substantiate these claims.

Research Findings

A review of the literature reveals various studies examining the biological activity of this compound. Below are significant findings from recent research:

Case Studies

Several case studies have explored the efficacy of this compound in vivo:

- Capsaicin-Induced Allodynia Model : In a mouse model, this compound showed significant efficacy in reducing mechanical hypersensitivity, indicating its potential as an analgesic agent.

- Behavioral Studies : In behavioral assays assessing anxiety and depression-like symptoms, compounds similar to this compound exhibited promising results, warranting further investigation into their therapeutic applications.

Q & A

Q. What are the standard synthetic routes for 1-(1-Fluorocyclopropyl)ethan-1-amine hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves two key steps: (1) formation of the fluorinated cyclopropane ring and (2) introduction of the amine group followed by salt formation.

- Cyclopropanation : Fluorinated cyclopropane derivatives are often synthesized via [2+1] cycloaddition using difluorocarbene precursors (e.g., CF₂Br₂) under palladium catalysis . Temperature control (e.g., −78°C to room temperature) is critical to minimize side reactions.

- Amination : The amine group is introduced via nucleophilic substitution or reductive amination. For example, ketone intermediates may undergo reductive amination using NaBH₃CN in methanol .

- Salt Formation : Hydrochloride salt is generated by treating the free amine with HCl gas in anhydrous ether, followed by recrystallization .

Yield optimization requires precise stoichiometry, inert atmospheres, and monitoring via TLC or HPLC .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR identifies structural features, such as cyclopropyl ring protons (δ 1.2–2.0 ppm) and fluorine coupling patterns (e.g., geminal F-C-F splitting) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 148.07) and fragmentation patterns .

- Elemental Analysis : Validates C, H, N, and Cl content within ±0.3% deviation .

- HPLC : Purity ≥95% is achieved using C18 columns with a mobile phase of acetonitrile/0.1% TFA .

Q. How should this compound be stored to ensure stability, and what are its decomposition products?

- Storage : Store in airtight containers under inert gas (argon) at −20°C. Avoid moisture and light to prevent hydrolysis of the cyclopropane ring or amine oxidation .

- Decomposition : Thermal degradation (T > 150°C) produces fluorinated alkenes (e.g., 1-fluoropropene) and ammonium chloride. Hydrolysis in aqueous media yields 1-fluorocyclopropanol and ethylamine .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data between fluorinated and non-fluorinated cyclopropylamine analogs?

Fluorine’s electronegativity and steric effects alter reaction pathways:

- Nucleophilic Substitution : The fluorine atom reduces ring strain in the cyclopropane, slowing SN2 reactions compared to non-fluorinated analogs. Kinetic studies using stopped-flow techniques reveal a 3-fold decrease in rate constants .

- Oxidation Stability : Fluorine increases resistance to oxidation. Comparative TGA-DSC analysis shows decomposition onset at 220°C for the fluorinated compound vs. 180°C for non-fluorinated analogs .

Contradictions in literature data often arise from solvent polarity (e.g., DMF vs. THF) or catalyst choice (e.g., Pd vs. Cu). Systematic DFT calculations (B3LYP/6-31G*) can model transition states to rationalize discrepancies .

Q. How can chiral centers in this compound be analyzed, and what enantioselective synthesis methods are reported?

- Chiral Analysis : Use chiral HPLC (Chiralpak AD-H column) with hexane/ethanol (90:10) to resolve enantiomers. Circular dichroism (CD) at 220 nm confirms absolute configuration .

- Enantioselective Synthesis :

Q. What computational methods predict the compound’s interaction with biological targets, such as neurotransmitter receptors?

- Docking Studies : AutoDock Vina or Schrödinger Suite models binding to serotonin receptors (5-HT₂A). Fluorine’s electronegativity enhances hydrogen bonding with Thr134 .

- MD Simulations : GROMACS simulations (AMBER force field) predict stability of receptor-ligand complexes over 100 ns trajectories. Root-mean-square fluctuations (RMSF) highlight flexible regions in the cyclopropyl moiety .

Experimental validation via radioligand binding assays (e.g., [³H]ketanserin displacement) corroborates computational predictions .

Q. How do solvent and pH affect the compound’s stability in biological assays?

- pH Effects : Protonation of the amine (pKa ~9.5) increases solubility in acidic buffers (pH 4–6) but accelerates hydrolysis at pH >10. Stability studies using UV-Vis spectroscopy (λ = 260 nm) show <5% degradation over 24 hours at pH 7.4 .

- Solvent Effects : DMSO enhances stability (half-life >72 hours) compared to aqueous PBS (half-life ~48 hours). LC-MS/MS quantifies degradation products like cyclopropane-1,1-diol .

Safety and Compliance

Q. What PPE and engineering controls are mandated for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.